molecular formula C8H5ClF3NO2 B1305695 2-Nitro-4-(trifluoromethyl)benzyl chloride CAS No. 225656-59-7

2-Nitro-4-(trifluoromethyl)benzyl chloride

Cat. No. B1305695
CAS RN: 225656-59-7
M. Wt: 239.58 g/mol
InChI Key: JWFRBTUSUAFGOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as lithiation followed by reaction with electrophiles, as seen in the preparation of nitroxide radicals . Another approach is the catalyzed arylation of benzylic alcohols, which could potentially be adapted for the synthesis of 2-nitro-4-(trifluoromethyl)benzyl chloride . The synthesis of similar compounds often requires careful control of reaction conditions to achieve the desired regiochemistry and to avoid side reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often shows significant steric and electronic effects due to the substituents on the benzene ring. For instance, the presence of a trifluoromethyl group can induce a significant distortion in the molecular geometry, as observed in the crystal structures of related compounds . The nitro group is also known to influence the electronic properties of the aromatic system, affecting reactivity and stability.

Chemical Reactions Analysis

Compounds with nitro and trifluoromethyl groups on a benzene ring can participate in various chemical reactions. The nitro group can undergo reduction to form aniline derivatives, while the trifluoromethyl group can be involved in nucleophilic aromatic substitution reactions . The benzyl chloride moiety in this compound would likely be reactive towards nucleophiles, potentially leading to a wide range of substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The nitro group is known to be an electron-withdrawing group that can affect the acidity and reactivity of adjacent protons . The trifluoromethyl group is also electron-withdrawing and can impart unique properties such as increased acidity and stability to certain intermediates . The presence of the benzyl chloride group would make the compound susceptible to hydrolysis and other nucleophilic substitution reactions.

Safety and Hazards

“2-Nitro-4-(trifluoromethyl)benzyl chloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Eye Dam. 1 - Skin Corr. 1B - STOT SE 3, with the target organ being the respiratory system .

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be a wide range of organic compounds depending on the specific reaction it’s involved in.

Mode of Action

It’s known that this compound can be synthesized by chlorinating 2-nitro-4-(trifluoromethyl)benzyl alcohol or 2-nitro-4-(trifluoromethyl)benzyl amine . This suggests that it may interact with its targets through a chlorination mechanism, leading to the formation of new compounds.

Biochemical Pathways

Given its role as an intermediate in organic synthesis , it’s likely that it participates in a variety of biochemical pathways, depending on the specific reactions it’s involved in.

Result of Action

The molecular and cellular effects of 2-Nitro-4-(trifluoromethyl)benzyl Chloride’s action would depend on the specific reactions it’s involved in. As an intermediate in organic synthesis , it could contribute to the formation of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that this compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, chloroform, and dichloromethane . Therefore, the solvent used could significantly impact its reactivity and effectiveness. Additionally, it’s important to maintain good ventilation conditions when handling this compound, and avoid sparks, flames, or high temperatures .

properties

IUPAC Name

1-(chloromethyl)-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-5-1-2-6(8(10,11)12)3-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFRBTUSUAFGOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379694
Record name 2-Nitro-4-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225656-59-7
Record name 2-Nitro-4-(trifluoromethyl)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225656-59-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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